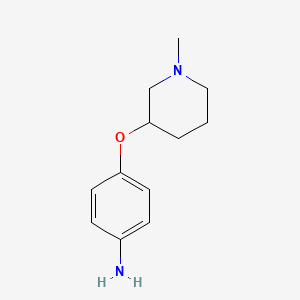

4-(1-Methyl-3-piperidyloxy)phenylamine

Description

Contextualization within Aryloxy/Arylaminopiperidine Chemistry

The field of aryloxy/arylaminopiperidine chemistry is a significant area of medicinal chemistry. These compounds are characterized by a piperidine (B6355638) ring linked to an aromatic amine or ether. The piperidine moiety, a six-membered heterocycle with one nitrogen atom, is a common feature in many pharmaceuticals and alkaloids. nih.govwikipedia.org Its derivatives are present in over twenty classes of pharmaceuticals. nih.gov The linkage of this versatile scaffold to a phenylamine group creates a class of compounds with potential for diverse biological activities. The specific arrangement in 4-(1-Methyl-3-piperidyloxy)phenylamine, with the ether linkage at the 3-position of the piperidine ring and the amino group at the 4-position of the phenyl ring, offers a unique spatial and electronic configuration that can influence its interaction with biological targets.

Significance of Substituted Phenylamine and Piperidine Scaffolds in Research

Both substituted phenylamines and piperidine scaffolds are independently recognized for their broad utility in drug discovery and materials science.

The piperidine scaffold is a privileged structure in medicinal chemistry due to its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability. nih.gov Piperidine derivatives have shown a wide array of pharmacological activities, including antibacterial, anti-inflammatory, antihypertensive, and anticancer effects. nih.gov The nitrogen atom in the piperidine ring can be readily substituted, allowing for the fine-tuning of the molecule's properties. ontosight.ai

The substituted phenylamine (or aniline) moiety is also a cornerstone in the synthesis of a vast number of biologically active compounds. The amino group can act as a hydrogen bond donor and acceptor, and its position on the phenyl ring, along with other substituents, can drastically alter the compound's electronic properties and biological activity. acs.org For instance, the relative position of substituents on the aniline (B41778) ring has been shown to be crucial for the inhibitory activity of certain enzyme inhibitors.

The combination of these two scaffolds in this compound results in a molecule with a complex three-dimensional structure and multiple points for potential biological interactions, making it and its analogs attractive candidates for further investigation.

Overview of Academic Research Trajectories for the Chemical Compound

Direct academic research specifically focused on this compound is not extensively documented in publicly available scientific literature. However, research into structurally similar compounds provides insight into the potential areas of investigation for this molecule. For example, the isomeric compound with the linkage at the 4-position of the piperidine ring, 4-[(1-Methylpiperidin-4-yl)oxy]aniline, is commercially available, suggesting its use as a building block in chemical synthesis. sigmaaldrich.com

Furthermore, research on related structures, such as 4-[(1-methylpiperidin-4-yl)oxy]-3-(trifluoromethyl)aniline, indicates an interest in this class of compounds within the context of patent literature, which often precedes academic publications. nih.gov The research trajectory for compounds of this nature typically involves their synthesis and subsequent evaluation for various pharmacological activities. Given the broad biological potential of both piperidine and phenylamine derivatives, research on this compound would likely explore its potential as an agent targeting the central nervous system, inflammatory pathways, or infectious diseases. The synthesis of such compounds can be achieved through various established chemical reactions, including ether formation between a substituted nitrophenol and a piperidinol, followed by reduction of the nitro group.

While detailed research findings on this compound are sparse, the established importance of its constituent chemical scaffolds suggests that it remains a compound of interest for future research endeavors.

Below is a data table of structurally related compounds for which some information is available. It is important to note that this data is not for this compound itself.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-[(1-Methylpiperidin-4-yl)oxy]aniline | 358789-72-7 | C₁₂H₁₈N₂O | 206.28 |

| 3-[(1-Methylpiperidin-4-yl)oxy]aniline | 790667-66-2 | C₁₂H₁₈N₂O | 206.28 |

| 4-[(1-Methylpiperidin-4-yl)oxy]-3-(trifluoromethyl)aniline | 325457-64-5 | C₁₃H₁₇F₃N₂O | 274.28 |

Properties

CAS No. |

358789-74-9 |

|---|---|

Molecular Formula |

C12H18N2O |

Molecular Weight |

206.28 g/mol |

IUPAC Name |

4-(1-methylpiperidin-3-yl)oxyaniline |

InChI |

InChI=1S/C12H18N2O/c1-14-8-2-3-12(9-14)15-11-6-4-10(13)5-7-11/h4-7,12H,2-3,8-9,13H2,1H3 |

InChI Key |

XDPAXAFUWMFAND-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCC(C1)OC2=CC=C(C=C2)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis Pathways

Retrosynthetic Analysis of 4-(1-Methyl-3-piperidyloxy)phenylamine

A retrosynthetic analysis of the target molecule, this compound, reveals that the primary disconnection point is the ether linkage. This bond can be logically disconnected through either a Williamson ether synthesis, a Buchwald-Hartwig C-O coupling, or an Ullmann condensation approach. This leads to two key synthons: the 1-methyl-3-hydroxypiperidine moiety and a suitably functionalized p-phenylenediamine (B122844) or p-aminophenol derivative.

The choice of the forward synthetic strategy will dictate the specific nature of the precursors. For a Williamson ether synthesis, one precursor would be an alcohol and the other an alkyl halide (or sulfonate). For transition-metal-catalyzed cross-coupling reactions, the precursors would be an alcohol and an aryl halide or a phenol (B47542) and a piperidinyl halide/sulfonate.

Approaches to the 1-Methyl-3-hydroxypiperidine Moiety Synthesis

The synthesis of the 1-methyl-3-hydroxypiperidine fragment is a critical step. A common starting material for this is 3-hydroxypyridine (B118123). The synthesis can proceed via the following general steps:

Reduction of the Pyridine (B92270) Ring: The pyridine ring of 3-hydroxypyridine can be catalytically hydrogenated to yield 3-hydroxypiperidine (B146073). This is often carried out using catalysts such as rhodium on carbon under hydrogen pressure.

N-Methylation: The secondary amine of 3-hydroxypiperidine can then be methylated to introduce the N-methyl group. Standard methylation procedures, such as reductive amination with formaldehyde (B43269) and a reducing agent like sodium borohydride, or reaction with a methylating agent like methyl iodide, can be employed.

Alternatively, commercially available N-Boc-3-piperidone can be used as a starting material. The ketone is reduced to the corresponding alcohol, followed by deprotection of the Boc group and subsequent N-methylation.

Strategies for Substituted Aniline (B41778) Ring Construction

The aniline portion of the molecule can be derived from readily available starting materials. Two primary strategies can be considered:

Using p-Aminophenol: In this approach, p-aminophenol serves as the nucleophile in a Williamson ether synthesis or an Ullmann-type coupling with a derivative of 1-methyl-3-hydroxypiperidine where the hydroxyl group has been converted to a good leaving group (e.g., a halide or a sulfonate ester). The amino group may require protection during this step to prevent side reactions.

Using a p-Haloaniline Derivative: For Buchwald-Hartwig or Ullmann couplings, a protected p-haloaniline (e.g., 4-bromoaniline (B143363) or 4-iodoaniline (B139537) with an N-protecting group) can be coupled with 1-methyl-3-hydroxypiperidine. Subsequent deprotection of the amino group would yield the final product.

Coupling Reactions for the Formation of the Ether Linkage

The formation of the ether bond is the cornerstone of this synthesis. Several established methods can be employed:

Williamson Ether Synthesis: This classical method involves the reaction of an alkoxide with an alkyl halide. numberanalytics.comnumberanalytics.com In this context, 4-aminophenol (B1666318) can be deprotonated with a strong base (e.g., sodium hydride) to form the phenoxide, which then acts as a nucleophile to displace a leaving group (e.g., tosylate or bromide) from the 3-position of a suitably derivatized 1-methylpiperidine. numberanalytics.com The reaction is typically carried out in a polar aprotic solvent like DMF or DMSO. numberanalytics.com

Ullmann Condensation: This copper-catalyzed reaction is a viable alternative for forming the aryl ether linkage. wikipedia.orgorganic-chemistry.org It typically involves the coupling of a phenol with an aryl halide in the presence of a copper catalyst at elevated temperatures. wikipedia.org Modern variations of the Ullmann reaction may use soluble copper catalysts and ligands to achieve the transformation under milder conditions. wikipedia.org

Buchwald-Hartwig O-Arylation: This palladium-catalyzed cross-coupling reaction has become a powerful tool for the formation of C-O bonds. organic-chemistry.org It allows for the coupling of alcohols with aryl halides or triflates. In this synthesis, 1-methyl-3-hydroxypiperidine could be coupled with a protected 4-haloaniline in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. organic-chemistry.org

| Coupling Reaction | Reactants | Catalyst/Reagents | General Conditions |

| Williamson Ether Synthesis | 4-Aminophenol (or protected derivative) + 1-Methyl-3-halopiperidine (or sulfonate) | Strong base (e.g., NaH, KOtBu) | Polar aprotic solvent (e.g., DMF, DMSO) |

| Ullmann Condensation | 4-Aminophenol + 1-Methyl-3-halopiperidine OR 1-Methyl-3-hydroxypiperidine + 4-Haloaniline | Copper catalyst (e.g., CuI, CuO) | High temperature, polar solvent |

| Buchwald-Hartwig O-Arylation | 1-Methyl-3-hydroxypiperidine + Protected 4-haloaniline | Palladium catalyst (e.g., Pd(OAc)2), phosphine ligand, base | Anhydrous solvent, inert atmosphere |

Stereoselective Synthesis and Chiral Resolution Techniques

Since the 3-position of the piperidine (B6355638) ring is a stereocenter, controlling the stereochemistry can be crucial.

Stereoselective Synthesis: Asymmetric reduction of N-protected 3-piperidone using chiral catalysts or enzymes (ketoreductases) can provide enantiomerically enriched N-protected 3-hydroxypiperidine.

Chiral Resolution: If a racemic mixture of 1-methyl-3-hydroxypiperidine is synthesized, it can be resolved into its individual enantiomers. This is commonly achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or camphorsulfonic acid. wikipedia.org The diastereomers, having different physical properties, can then be separated by fractional crystallization. wikipedia.org The desired enantiomer is then liberated from the salt. Unwanted enantiomers can potentially be recycled through racemization procedures. google.com

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is essential for maximizing the yield and purity of the final product. Key parameters to consider include:

Temperature: The reaction temperature can significantly affect the reaction rate and the formation of side products. masterorganicchemistry.com

Solvent: The choice of solvent can influence the solubility of reactants and the reaction mechanism. rsc.org Polar aprotic solvents are often preferred for Williamson ether synthesis to enhance the nucleophilicity of the alkoxide. numberanalytics.com

Base/Catalyst Loading: The stoichiometry of the base in Williamson synthesis and the loading of the catalyst and ligand in cross-coupling reactions need to be carefully optimized.

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is crucial to determine the optimal reaction time.

Isolation and Purification Protocols

After the reaction is complete, the product must be isolated and purified. A typical workup procedure may involve:

Quenching the reaction: The reaction mixture is cooled and quenched, for example, by the addition of water.

Extraction: The product is extracted from the aqueous phase into an organic solvent.

Washing: The organic layer is washed with brine or other appropriate solutions to remove impurities.

Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate) and the solvent is removed under reduced pressure.

Purification: The crude product is then purified, most commonly by column chromatography on silica (B1680970) gel. mdpi.com The choice of eluent is critical for achieving good separation. The purity of the final compound is typically assessed by techniques such as NMR spectroscopy and mass spectrometry.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure and dynamics of molecules. For 4-(1-Methyl-3-piperidyloxy)phenylamine, ¹H NMR and ¹³C NMR, along with two-dimensional NMR techniques, are employed to assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons of the phenylamine ring, the protons of the piperidine (B6355638) ring, and the methyl group attached to the piperidine nitrogen.

The aromatic region would likely show a characteristic AA'BB' system for the 1,4-disubstituted benzene (B151609) ring. The protons ortho to the amino group are expected to appear at a different chemical shift compared to the protons ortho to the ether linkage due to their distinct electronic environments. The protons on the piperidine ring would present more complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. The methine proton at the C3 position of the piperidine ring, being attached to the oxygen atom, would likely appear as a multiplet at a downfield-shifted position compared to the other piperidine methylene (B1212753) protons. The N-methyl group would be expected to appear as a singlet in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (ortho to -NH₂) | 6.60-6.80 | d | ~8-9 |

| Aromatic (ortho to -O) | 6.80-7.00 | d | ~8-9 |

| Piperidine-H3 (CH-O) | 4.20-4.50 | m | - |

| Piperidine-H2, H4, H5, H6 | 1.50-2.80 | m | - |

| N-CH₃ | 2.20-2.40 | s | - |

| NH₂ | 3.50-4.50 | br s | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The ¹³C NMR spectrum of this compound is expected to show distinct signals for each unique carbon atom.

The aromatic carbons would appear in the downfield region (typically 110-160 ppm). The carbon atom attached to the oxygen (C4 of the phenyl ring) and the carbon attached to the nitrogen (C1 of the phenyl ring) would have characteristic chemical shifts influenced by the electronegativity of these heteroatoms. The carbons of the piperidine ring would appear in the aliphatic region of the spectrum. The C3 carbon, being attached to the oxygen, would be shifted downfield compared to the other piperidine carbons. The N-methyl carbon would resonate at a characteristic upfield position.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Aromatic C1 (-NH₂) | 140-145 |

| Aromatic C4 (-O) | 150-155 |

| Aromatic C2, C6 | 115-120 |

| Aromatic C3, C5 | 118-125 |

| Piperidine C3 (CH-O) | 70-75 |

| Piperidine C2, C6 | 50-60 |

| Piperidine C4, C5 | 20-35 |

| N-CH₃ | 45-50 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HSQC, NOESY)

To unambiguously assign all proton and carbon signals and to elucidate the complete molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the aromatic protons on the phenylamine ring and connect the protons within the piperidine ring system, helping to trace the spin systems.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. An HSQC or HMQC spectrum would allow for the direct assignment of the ¹³C signals based on the already assigned ¹H signals.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₁₂H₁₈N₂O), the exact mass can be calculated and compared with the experimentally determined value to confirm the molecular formula.

Interactive Data Table: HRMS Data

| Molecular Formula | Calculated Exact Mass | Observed Exact Mass |

| C₁₂H₁₈N₂O | 206.1419 | [Experimental Value] |

Fragmentation Pattern Analysis in Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) typically causes the fragmentation of the molecular ion. The analysis of these fragments provides valuable structural information. The fragmentation of this compound would likely proceed through several characteristic pathways.

Common fragmentation pathways for amines include alpha-cleavage, which is the cleavage of the bond adjacent to the nitrogen atom. libretexts.org In this molecule, this could lead to the formation of a stable iminium ion by cleavage of a bond within the piperidine ring. Another likely fragmentation would be the cleavage of the ether bond, leading to fragments corresponding to the piperidyloxy cation and the phenoxy radical, or the piperidyl radical and the phenoxy cation. Cleavage of the N-methyl group is also a possibility.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

| m/z | Possible Fragment Ion |

| 206 | [C₁₂H₁₈N₂O]⁺ (Molecular Ion) |

| 112 | [C₆H₆NO]⁺ (cleavage of the C-O ether bond) |

| 98 | [C₆H₁₂N]⁺ (alpha-cleavage in the piperidine ring) |

| 58 | [C₃H₈N]⁺ (further fragmentation of the piperidine ring) |

| 42 | [C₂H₄N]⁺ (further fragmentation) |

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups and characterizing the vibrational modes of a molecule. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

The primary amine (-NH₂) group on the phenyl ring would produce two distinct bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. The C-N stretching vibration of the aromatic amine is typically observed in the 1340-1250 cm⁻¹ range.

The aromatic ring itself will show characteristic C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring (para-substitution) can be inferred from the pattern of overtone bands in the 2000-1650 cm⁻¹ region and strong C-H out-of-plane bending bands in the 850-800 cm⁻¹ range.

The ether linkage (C-O-C) is characterized by its asymmetric stretching vibration, which is expected to appear as a strong band in the 1260-1000 cm⁻¹ region. The saturated piperidine ring will display C-H stretching vibrations just below 3000 cm⁻¹ (typically 2950-2800 cm⁻¹). The N-methyl group attached to the piperidine nitrogen would also contribute to this region. Additionally, CH₂ scissoring and rocking vibrations of the piperidine ring are expected in the 1470-1430 cm⁻¹ and lower frequency regions, respectively.

Table 1: Expected Infrared (IR) Vibrational Modes for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode Assignment | Functional Group |

| 3500-3300 | N-H Asymmetric & Symmetric Stretching | Aromatic Amine (-NH₂) |

| 3100-3000 | Aromatic C-H Stretching | Phenyl Ring |

| 2950-2800 | Aliphatic C-H Stretching (CH₃, CH₂, CH) | Piperidine Ring |

| 1620-1580 | N-H Bending (Scissoring) | Aromatic Amine (-NH₂) |

| 1600-1450 | Aromatic C=C Ring Stretching | Phenyl Ring |

| 1260-1000 | Aryl-Alkyl C-O-C Asymmetric Stretching | Ether Linkage |

| 1340-1250 | Aromatic C-N Stretching | Aromatic Amine |

| 850-800 | C-H Out-of-Plane Bending (para-substitution) | Phenyl Ring |

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the chromophore of the phenylamine moiety. Aniline (B41778) and its derivatives typically exhibit two main absorption bands.

The first, more intense band, known as the E-band (ethylenic band), arises from a π → π* transition within the benzene ring and is usually observed at shorter wavelengths, typically around 230-240 nm. The second, less intense band, referred to as the B-band (benzenoid band), results from another π → π* transition and appears at longer wavelengths, generally around 280-290 nm.

The presence of the amino (-NH₂) and alkoxy (-O-piperidyl) groups, both being auxochromes, is expected to cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) for both bands compared to unsubstituted benzene. This is due to the extension of the conjugated system by the lone pair of electrons on the nitrogen and oxygen atoms interacting with the π-system of the phenyl ring. The solvent used for analysis can also influence the position and intensity of these bands due to solvatochromic effects.

Table 2: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| λmax (nm) (Expected) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) (Expected) | Electronic Transition | Chromophore |

| ~240 | ~8,000 - 12,000 | π → π* (E-band) | Phenyl Ring |

| ~290 | ~1,500 - 2,500 | π → π* (B-band) | Phenylamine |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction study of this compound would provide a wealth of structural information, including bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule.

The analysis would reveal the conformation of the piperidine ring, which is expected to adopt a chair conformation, being the most stable arrangement. The methyl group on the nitrogen atom and the aryloxy substituent at the C3 position could be either axial or equatorial, with the equatorial position generally being more sterically favorable for bulky groups.

The crystal structure would also elucidate the planarity of the phenylamine group and the orientation of the piperidine ring relative to the phenyl ring, defined by the C-O-C-C torsion angle. Furthermore, the packing of the molecules in the crystal lattice would be determined, highlighting any significant intermolecular interactions such as hydrogen bonding. The primary amine group (-NH₂) is a hydrogen bond donor, and the ether oxygen and amine nitrogen can act as hydrogen bond acceptors, potentially leading to the formation of extended networks in the solid state.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value / Information |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or P2₁2₁2₁ |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| α, β, γ (°) | α=γ=90°, β > 90° (for Monoclinic) |

| Volume (ų) | 1500-2000 |

| Z | 4 |

| Key Bond Lengths (Å) | Aromatic C-C: ~1.39, C-N: ~1.40, C-O: ~1.37, Piperidine C-C: ~1.53, Piperidine C-N: ~1.47 |

| Key Conformation | Piperidine ring in a chair conformation |

| Intermolecular Forces | N-H···N or N-H···O hydrogen bonding |

Receptor Interaction and Biological Activity Studies

In Vitro Receptor Binding Assay Methodologies

No studies describing the use of in vitro receptor binding assays to characterize 4-(1-Methyl-3-piperidyloxy)phenylamine were found.

Radioligand Binding Displacement Assays (e.g., Opioid Receptors)

Information regarding the application of radioligand binding displacement assays to determine the affinity of this compound for opioid receptors or any other receptor type is not documented in available scientific literature.

Competitive Binding Affinity Determination

There is no available data, such as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50), from competitive binding affinity studies for this compound.

Functional Assays for Ligand Efficacy Assessment

No functional assay data has been published to assess the efficacy of this compound at any receptor.

Agonist Activity Evaluation (e.g., GTPγS Binding Assay)

There are no reports of GTPγS binding assays or other functional studies to evaluate the potential agonist activity of this compound. Therefore, data on its potency (EC50) and maximal effect (Emax) are unavailable.

Antagonist Activity Determination

No studies have been published that determine the potential antagonist activity of this compound.

Receptor Subtype Selectivity Profiling

Without primary binding or functional data, a receptor subtype selectivity profile for this compound cannot be constructed.

Mechanistic Insights into the Receptor Activation by this compound Elusive

Initial investigations into the specific molecular mechanisms governing the interaction of this compound with its biological targets have yet to yield detailed, publicly available research findings. While the broader class of piperidine (B6355638) and piperazine derivatives has been extensively studied for their interactions with various central nervous system (CNS) receptors, specific data elucidating the ligand-receptor activation process for this particular compound remains limited.

Computational and structure-activity relationship (SAR) studies on analogous compounds suggest that the piperidine moiety often serves as a crucial scaffold for interaction with receptors such as dopamine (B1211576), serotonin, and sigma receptors. The nature and position of substituents on both the piperidine and phenyl rings are known to significantly influence binding affinity and functional activity, dictating whether a compound acts as an agonist, antagonist, or modulator.

However, without specific experimental data from radioligand binding assays, functional assays (e.g., measuring second messenger activation or ion channel modulation), or structural biology studies (e.g., X-ray crystallography or cryo-electron microscopy) for this compound, a detailed description of its receptor activation mechanism cannot be constructed. Such studies would be necessary to determine its receptor binding profile, identify the key amino acid residues involved in the interaction, and characterize the conformational changes in the receptor that lead to signal transduction.

Structure Activity Relationship Sar Investigations

Impact of Piperidine (B6355638) Ring Substitutions on Receptor Affinity and Efficacy

Substitutions on the piperidine ring of 4-(1-Methyl-3-piperidyloxy)phenylamine analogs have a profound effect on their affinity and efficacy at various receptors. The size, position, and nature of these substituents can significantly alter the compound's interaction with the receptor's binding pocket.

Research into related 3-substituted piperidine derivatives has shown that the introduction of alkyl groups, such as a methyl group, can influence binding affinity. For instance, in a series of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, the presence and stereochemistry of the methyl groups were found to be crucial for their antagonist properties at opioid receptors. The removal of either the 3-methyl or 4-methyl group in these analogs led to a significant decrease in antagonist potency and, in some cases, the emergence of agonist activity.

The position of substitution is also a critical determinant of activity. Studies on fentanyl analogs have demonstrated that a 4-methyl substitution on the piperidine ring can lead to a super-potent narcotic analgesic, approximately four times more potent than fentanyl itself. nih.gov This highlights the sensitivity of the receptor to even small structural changes on the piperidine core.

Interactive Table: Impact of Piperidine Ring Substitutions on Opioid Receptor Properties of N-Substituted trans-4-(3-hydroxyphenyl)piperidines.

| Compound | 3-Methyl | 4-Methyl | Receptor Activity |

| Analog A | Present | Present | Pure Antagonist |

| Analog B | Absent | Present | Agonist/Antagonist |

| Analog C | Present | Absent | Weak Agonist/Antagonist |

| Analog D | Absent | Absent | Pure Antagonist (Weak) |

Role of N-Substitution on the Piperidine Nitrogen in Biological Activity

The substituent on the piperidine nitrogen plays a crucial role in defining the pharmacological profile of this compound analogs. The nature of this group influences not only receptor affinity but also selectivity and intrinsic activity (agonist versus antagonist).

In the context of opioid receptor ligands, the N-substituent is a key determinant of activity. For trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, replacing the N-methyl group with a larger N-phenylpropyl group resulted in a significant increase in antagonist potency at mu, delta, and kappa opioid receptors. This suggests that the N-substituent interacts with a specific region of the receptor, and its size and lipophilicity can be optimized to enhance binding.

Furthermore, studies on various piperidine-based compounds have consistently shown that the basicity of the piperidine nitrogen is critical for receptor interaction. The protonated form of the nitrogen is often essential for forming a key ionic bond with an acidic residue (e.g., aspartate) in the receptor binding site. Alterations to the N-substituent that affect this basicity can therefore have a dramatic impact on biological activity.

Influence of Aromatic Ring Substituents on Receptor Interactions

Modifications to the phenyl ring of the phenoxy moiety provide another avenue to modulate the pharmacological properties of this class of compounds. The electronic and steric properties of substituents on the aromatic ring can influence key interactions with the receptor, such as pi-pi stacking, hydrogen bonding, and hydrophobic interactions.

While direct SAR data for this compound is limited, studies on structurally related 3-phenoxypiperidine (B126653) analogs have shed light on this aspect. For instance, in a series of compounds targeting the nociceptin (B549756) receptor (NOP), substitutions on the phenoxy ring were explored to optimize agonist activity. nih.gov The electronic nature of these substituents can alter the electron density of the aromatic ring, thereby affecting its interaction with complementary aromatic residues in the receptor.

Furthermore, the position of the substituent on the aromatic ring is critical. For example, in a series of 4-phenylpiperidines, substitutions at the meta position of the phenyl ring were found to be particularly important for dopamine (B1211576) D2 receptor affinity. chemrxiv.org This underscores the directional nature of ligand-receptor interactions and the importance of precise positioning of functional groups.

Conformation-Activity Relationships

The three-dimensional conformation of this compound and its analogs is a critical factor governing their biological activity. The relative orientation of the piperidine ring, the ether linkage, and the phenylamine moiety determines how well the molecule fits into the receptor's binding pocket.

Computational studies on N-methyl piperidine have shown that the molecule can exist in different chair and twist conformations, and the energy barrier between these conformers can be influenced by electronic excitation. researchgate.net The preferred conformation in the ground state will dictate the initial presentation of the molecule to the receptor.

For 4-phenylpiperidine (B165713) analgesics, it has been established that the orientation of the phenyl group (axial versus equatorial) is a key determinant of potency. The ability of the molecule to adopt a specific, energetically favorable conformation that complements the receptor's topography is essential for high-affinity binding and subsequent signal transduction. Stereochemical studies on allylprodine diastereomers have further emphasized the importance of the chiral orientation of the phenyl group for potent analgesic activity. nih.gov

Stereochemical Effects on Receptor Binding and Functional Response

Chirality plays a pivotal role in the interaction of this compound analogs with their biological targets. The presence of a chiral center at the 3-position of the piperidine ring means that the compound can exist as a pair of enantiomers, which may exhibit significantly different pharmacological properties.

It is a well-established principle in pharmacology that stereoisomers of a drug can have different affinities, efficacies, and even different types of activity at the same receptor. This is because biological macromolecules, such as receptors, are themselves chiral and can therefore differentiate between the enantiomers of a chiral ligand.

For instance, in studies of cis- and trans-1-(1-phenyl-3-methylcyclohexyl)piperidines, a significant difference in binding affinity for the PCP receptor was observed between the enantiomers. A 40-fold difference was noted between the cis enantiomers, highlighting the profound impact of stereochemistry on receptor recognition. researchgate.net Similarly, resolution of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines revealed that the (3R,4R)-isomer was a more potent opioid antagonist than the (3S,4S)-isomer.

These findings underscore the importance of considering stereochemistry in the design and development of new drugs based on the this compound scaffold. The synthesis and evaluation of individual enantiomers are crucial steps in identifying the more potent and selective isomer, which can lead to improved therapeutic agents with a better side-effect profile.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to modern computational chemistry. DFT methods are employed to investigate the electronic structure of many-body systems, providing a balance between accuracy and computational cost that makes them ideal for studying molecules of this size. nih.govnih.gov Functionals such as B3LYP combined with basis sets like 6-31G** are commonly used to achieve reliable predictions of molecular properties. scispace.com

Molecular Geometry Optimization and Electronic Structure Analysis

The initial step in any computational analysis is to determine the most stable three-dimensional arrangement of the molecule's atoms, known as geometry optimization. This process computationally finds the minimum energy conformation of 4-(1-Methyl-3-piperidyloxy)phenylamine. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles. For this molecule, particular attention would be given to the planarity of the phenylamine ring, the geometry of the ether linkage, and the chair conformation of the N-methylpiperidine ring. researchgate.net

Electronic structure analysis follows optimization, revealing the distribution of electrons within the molecule. A Molecular Electrostatic Potential (MEP) map can be generated to visualize electron-rich and electron-poor regions. In this compound, the lone pairs on the amine nitrogen and ether oxygen would create electronegative (red) regions, indicating sites susceptible to electrophilic attack, while the amine hydrogens would be electropositive (blue).

Table 1: Illustrative Predicted Geometrical Parameters for this compound This table presents hypothetical data representative of a DFT B3LYP/6-31G* calculation.*

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C-N (amine) | Phenyl C - N | 1.40 |

| C-O (ether) | Phenyl C - O | 1.37 |

| C-O (ether) | Piperidyl C - O | 1.43 |

| N-C (piperidine) | Piperidyl N - CH₃ | 1.46 |

| **Bond Angles (°) ** | ||

| C-O-C | Phenyl C - O - Piperidyl C | 118.5 |

| C-N-H | Phenyl C - N - H | 119.5 |

| Dihedral Angles (°) |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity).

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenylamine ring, specifically on the nitrogen atom and the aromatic system. The LUMO is likely distributed across the antibonding orbitals of the aromatic ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical stability and reactivity; a smaller gap suggests the molecule is more easily excitable and more chemically reactive. nih.govnih.gov

Table 2: Hypothetical Frontier Molecular Orbital Energies Illustrative data derived from a theoretical DFT calculation.

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO Energy | -5.25 | Indicates electron-donating capability (nucleophilicity) |

| LUMO Energy | -0.85 | Indicates electron-accepting capability (electrophilicity) |

| HOMO-LUMO Gap | 4.40 | Indicator of chemical reactivity and stability |

Conformational Analysis and Energy Landscape Mapping

Molecules with single bonds exhibit conformational flexibility due to rotation around these bonds. Conformational analysis of this compound is essential for understanding its preferred shapes and the energy barriers between them. The key flexible points include the piperidine (B6355638) ring (which can undergo chair-chair interconversion), the rotation around the C-O ether bonds, and the orientation of the methyl group on the piperidine nitrogen. researchgate.net

By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface map can be generated. This map reveals the global minimum energy conformer (the most stable shape) as well as other local minima (other relatively stable conformers) and the transition states that connect them. nih.gov This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as receptors.

Molecular Dynamics (MD) Simulations of Ligand-Receptor Complexes

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. To study how this compound might interact with a biological target, an MD simulation of the ligand-receptor complex would be performed. The simulation would begin by placing the docked molecule into the binding site of a protein within a simulated physiological environment (e.g., a water box with ions).

The simulation then calculates the forces on all atoms and tracks their movements over a set period (nanoseconds to microseconds). The resulting trajectory reveals the stability of the binding pose, the specific intermolecular interactions (like hydrogen bonds and hydrophobic contacts) that are maintained over time, and any conformational changes induced in either the ligand or the protein upon binding.

Molecular Docking Studies for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. alliedacademies.orgresearchgate.net This method involves placing the 3D structure of this compound into the active site of a target protein and using a scoring function to evaluate thousands of possible binding poses. nih.gov The results predict the most stable binding mode and estimate the binding affinity, often expressed as a docking score or binding energy. scienceopen.com These studies can identify key amino acid residues that interact with the ligand, for instance, through hydrogen bonding with the amine group or hydrophobic interactions with the phenyl ring.

Table 3: Illustrative Molecular Docking Results against a Hypothetical Kinase Target

| Parameter | Value/Description |

|---|---|

| Predicted Binding Energy | -8.5 kcal/mol |

| Predicted Key Interactions | |

| Hydrogen Bond | Amine (-NH₂) with Aspartate residue |

| Hydrogen Bond | Ether Oxygen with Serine residue |

| Pi-Cation Interaction | Piperidine Nitrogen with Lysine residue |

In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Quantum chemical calculations can accurately predict spectroscopic properties, which serves as a valuable tool for confirming the identity and structure of a synthesized compound. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR): Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding tensor for each nucleus in the optimized geometry of the molecule, one can obtain chemical shifts that can be compared directly with experimental spectra to aid in signal assignment.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can also be calculated. nih.gov Each calculated frequency corresponds to a specific vibrational mode, such as the N-H stretching of the amine, the C-O-C asymmetric stretching of the ether, or the C-H stretching of the aromatic and aliphatic parts. This theoretical spectrum can be compared with an experimental IR spectrum to confirm the presence of key functional groups.

Table 4: Illustrative Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value | Associated Functional Group |

|---|---|---|

| ¹H NMR Chemical Shift (ppm) | ||

| 6.6-6.8 | Aromatic Protons (C₆H₄) | |

| 3.5 | Amine Protons (-NH₂) | |

| 4.4 | Piperidine Proton (-CH-O-) | |

| 2.3 | N-Methyl Protons (-N-CH₃) | |

| ¹³C NMR Chemical Shift (ppm) | ||

| 140-150 | Aromatic Carbons (C-N, C-O) | |

| 115-120 | Aromatic Carbons (C-H) | |

| 75 | Piperidine Carbon (-CH-O-) | |

| 46 | N-Methyl Carbon (-N-CH₃) | |

| IR Frequency (cm⁻¹) | ||

| 3400-3300 | N-H Stretch (Amine) | |

| 3050 | Aromatic C-H Stretch | |

| 2950 | Aliphatic C-H Stretch | |

| 1240 | Aryl-O Stretch (Ether) |

Analytical Method Development for Research Applications

Validation Parameters for Analytical Methods in Research Contexts (e.g., Selectivity, Linearity)

Method validation provides documented evidence that an analytical procedure is suitable for its intended use. In a research setting, key validation parameters ensure that the data generated are accurate and reliable. For a compound like 4-(1-Methyl-3-piperidyloxy)phenylamine, selectivity and linearity are fundamental parameters that must be thoroughly investigated.

Selectivity

Selectivity, often used interchangeably with specificity, is the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components that may be expected to be present in the sample. These can include impurities, degradation products, or matrix components. In the context of this compound, a selective method must be able to produce a response for this compound that is not affected by potential precursors from its synthesis or other related substances.

For a High-Performance Liquid Chromatography (HPLC) method, selectivity is typically demonstrated by showing that the peak corresponding to this compound is well-resolved from other peaks in a chromatogram. This is often achieved by analyzing a mixture of the analyte and potential interfering compounds. A resolution factor of greater than 1.5 between the analyte peak and the closest eluting peak is generally considered acceptable, indicating good selectivity.

Hypothetical Data Illustrating Selectivity Assessment:

To assess the selectivity of a hypothetical HPLC method for this compound, a solution containing the analyte and a potential impurity, 4-aminophenol (B1666318), could be prepared and analyzed. The retention times and resolution would be recorded.

| Compound | Retention Time (minutes) | Resolution (relative to Analyte) |

| 4-Aminophenol (Impurity) | 3.2 | 2.1 |

| This compound (Analyte) | 4.5 | - |

In this hypothetical example, the resolution of 2.1 indicates that the two compounds are well-separated, and the method can be considered selective for this compound in the presence of 4-aminophenol.

Linearity

Linearity refers to the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. Establishing the linearity of a method is essential for accurate quantification. This is typically determined by preparing a series of calibration standards at different concentrations and analyzing them. The response (e.g., peak area in HPLC) is then plotted against the concentration, and a linear regression analysis is performed.

A common measure of linearity is the coefficient of determination (R²). For most research applications, an R² value of 0.99 or greater is considered indicative of good linearity. The linear range of the method is the concentration range over which this proportionality is maintained.

Hypothetical Data for Linearity Assessment:

For the quantitative analysis of this compound, a series of calibration standards could be prepared and analyzed by HPLC. The resulting peak areas would be used to establish linearity.

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 1.0 | 12,543 |

| 5.0 | 63,211 |

| 10.0 | 124,987 |

| 25.0 | 311,564 |

| 50.0 | 623,879 |

| 100.0 | 1,251,034 |

Linear Regression Analysis:

Slope: 12,485

Y-intercept: 350

Coefficient of Determination (R²): 0.9995

The R² value of 0.9995 in this hypothetical data set demonstrates a strong linear relationship between the concentration of this compound and the instrumental response over the range of 1.0 to 100.0 µg/mL. This indicates that the method is suitable for accurate quantification within this range.

Design and Synthesis of Derivatives and Analogues for Research Expansion

Rational Design of Modified Structures Based on SAR Principles

Structure-Activity Relationship (SAR) studies are fundamental to rational drug design. By making systematic structural modifications to a lead compound, researchers can identify which chemical features are essential for its biological activity. For analogues related to 4-(1-Methyl-3-piperidyloxy)phenylamine, SAR exploration would focus on three primary regions: the phenylamine ring, the piperidine (B6355638) ring, and the ether linkage.

Theoretical studies on related compounds, such as methyl-substituted 4-(m-hydroxyphenyl)piperidines, have shown that the orientation and stereochemistry of substituents on the piperidine ring can be crucial in determining biological activity and receptor interaction. nih.gov For instance, the orientation of a methyl group at the 3-position of the piperidine ring has been correlated with agonism versus antagonism at certain receptors. nih.gov

Similarly, research on a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides revealed that modifications to both the piperidine substituent and the aromatic ring significantly impact potency. nih.gov Moving the N-methylpiperidine from the 4-position to the 3-position was tolerated but resulted in a less active compound. nih.gov Furthermore, substitutions on the phenyl ring, such as replacing a naphthalene (B1677914) moiety with a benzene (B151609) moiety, can abolish inhibitory effects, though activity can be regained by adding specific substituents to the benzene ring. frontiersin.org These findings suggest that a systematic exploration of substituents on both the phenylamine and piperidine rings of this compound is a viable strategy for developing new analogues.

Table 1: Potential Modifications Based on SAR Principles for this compound Analogues

| Molecular Region | Proposed Modification | Rationale / Predicted Effect based on Analogous Compounds |

| Phenylamine Ring | Introduction of electron-withdrawing or -donating groups (e.g., -Cl, -F, -OCH3) | Modulate electronic properties and potential for hydrogen bonding; can significantly alter potency and selectivity. nih.gov |

| Positional Isomerism of the amine group (ortho-, meta-) | Alter the geometry of interaction with the biological target. | |

| Replacement of phenyl with heteroaromatic rings (e.g., pyridyl) | Introduce new interaction points (e.g., hydrogen bond acceptors) and alter physicochemical properties. nih.gov | |

| Piperidine Ring | Variation of the N-alkyl substituent (e.g., ethyl, isopropyl, benzyl) | Explore the size and nature of the binding pocket; N-demethylation can lead to less active compounds. nih.gov |

| Introduction of substituents on the piperidine carbon framework | Can create stereoisomers with different activities and influence the ring's conformation. nih.gov | |

| Altering the point of attachment of the oxy-phenylamine group (e.g., from 3- to 4-position) | Can impact potency, as seen in related scaffolds. nih.gov | |

| Ether Linkage | Replacement with thioether (-S-), methylene (B1212753) (-CH2-), or sulfone (-SO2-) | Evaluate the importance of the oxygen atom for activity and alter bond angles and flexibility. |

Exploration of Bioisosteric Replacements

Bioisosteric replacement is a key strategy in medicinal chemistry to improve a compound's pharmacological properties by substituting one atom or group with another that has similar physical or chemical properties. cambridgemedchemconsulting.com This approach can lead to enhanced potency, better selectivity, improved metabolic stability, and altered bioavailability. preprints.orgnih.gov For this compound, several bioisosteric replacements could be explored.

Phenyl Ring Bioisosteres: The phenyl ring is a common target for bioisosteric replacement to modulate properties and secure novel intellectual property. Saturated and conformationally rigid bicyclic molecules, such as bicyclo[2.1.1]hexanes, can serve as replacements for ortho-disubstituted phenyl rings. chem-space.com Heteroaromatic rings like pyridyl or thiophene (B33073) are also common bioisosteres for a phenyl ring, potentially introducing new hydrogen bonding capabilities and altering metabolic profiles. cambridgemedchemconsulting.com

Amine and Ether Bioisosteres: The amine (-NH2) and ether (-O-) functionalities are classical targets for replacement. The ether oxygen can be replaced with groups such as a methylene (-CH2-), difluoromethylene (-CF2-), or sulfur atom (-S-). cambridgemedchemconsulting.com The introduction of a sulfur atom, for example, can create new interactions that stabilize a ligand-target complex and modify lipophilicity and pharmacokinetic parameters. nih.gov

Classical Bioisosteres: Simple exchanges of atoms or groups with similar valency are also common. For instance, a hydroxyl group (-OH) can be a bioisostere for an amine group (-NH2), and fluorine (-F) can sometimes replace a hydrogen atom (-H) or a hydroxyl group to block metabolic oxidation. cambridgemedchemconsulting.com

Table 2: Potential Bioisosteric Replacements for Key Moieties in this compound

| Original Moiety | Potential Bioisostere(s) | Potential Outcome(s) |

| Phenyl Ring | Pyridyl, Thienyl, Pyrimidinyl | Improved solubility, altered metabolic stability, novel receptor interactions. nih.govcambridgemedchemconsulting.com |

| Ether Linkage (-O-) | -S-, -CH2-, -NH-, -CF2- | Modified bond angle, lipophilicity, and metabolic stability. cambridgemedchemconsulting.com |

| Amine Group (-NH2) | -OH, -CH3, -F | Altered hydrogen bonding capacity and basicity. cambridgemedchemconsulting.com |

| N-Methyl Group (-CH3) | -CD3 (Deuterated) | Reduced rate of N-demethylation, potentially improving pharmacokinetic profile. cambridgemedchemconsulting.com |

Synthesis of Radiotracers for Receptor Imaging Research

Radiolabeled analogues, or radiotracers, are indispensable tools for in vivo imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). nih.gov These techniques allow for the non-invasive visualization and quantification of biological processes. Synthesizing a radiolabeled version of this compound would enable studies of its distribution, target engagement, and pharmacokinetics in living subjects.

The choice of radionuclide is critical and depends on factors like half-life and imaging modality. For PET imaging, common isotopes include fluorine-18 (B77423) (t½ ≈ 110 min) and carbon-11 (B1219553) (t½ ≈ 20 min). nih.gov The synthesis of a radiotracer can be achieved through several methods:

Direct Labeling: This involves replacing an atom in the molecule with its radioactive isotope. For example, a fluorine atom could be introduced onto the phenyl ring of an analogue, which could then be labeled via nucleophilic substitution with [18F]fluoride.

Prosthetic Group Labeling: A small, pre-labeled molecule (a prosthetic group) is attached to the target compound. A widely used prosthetic group for 18F-labeling is N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB). mdpi.com This group can be conjugated to the primary amine of this compound to form a stable amide bond, yielding the desired radiotracer.

Radiometal Labeling: For isotopes like gallium-68 (B1239309) (68Ga) or copper-64 (64Cu), a chelator such as DOTA or HBED-CC is first attached to the molecule. nih.gov The resulting conjugate is then reacted with the radiometal to form a stable complex.

The synthesis must be rapid and efficient due to the short half-lives of the isotopes. Purification is typically performed using high-performance liquid chromatography (HPLC) to ensure high radiochemical purity before use. nih.govmdpi.com

Development of Chemical Probes for Target Elucidation

A chemical probe is a small molecule designed with high potency and selectivity for a specific biological target. chemicalprobes.org Such probes are crucial for dissecting biological pathways and validating targets for therapeutic intervention. Developing a derivative of this compound into a chemical probe would require a thorough understanding of its SAR.

The process often begins with a high-throughput screen to identify an initial "hit" compound. This is followed by iterative medicinal chemistry efforts to optimize its properties. nih.gov An example of this process is the development of ML352, a potent and selective inhibitor of the presynaptic choline (B1196258) transporter, which originated from a series of 4-methoxy-3-(piperidin-4-yl) benzamides. nih.gov

Key characteristics of a high-quality chemical probe include:

Potency: Typically sub-micromolar or better against the intended target.

Selectivity: Minimal activity against other related targets.

Known Mechanism of Action: The mode of interaction with the target should be well-understood.

Cellular Activity: The probe should be able to engage its target in a cellular context.

The development pipeline would involve synthesizing a library of analogues based on the SAR principles discussed previously and screening them for improved potency and selectivity. Once a candidate probe is identified, a structurally similar but biologically inactive "negative control" compound should also be synthesized to help confirm that the observed biological effects are due to on-target activity.

Strategies for Improving In Vitro Pharmacological Profiles (e.g., Potency, Selectivity)

Improving the in vitro pharmacological profile of a lead compound involves a multi-pronged approach aimed at enhancing its potency and its selectivity for the desired biological target over off-targets.

Enhancing Potency: Potency can often be increased by optimizing the interactions within the target's binding site. This can be achieved by introducing substituents that form additional hydrogen bonds, hydrophobic interactions, or ionic bonds. For example, in a series of pyrazolo[1,5-a]quinazolin-5(4H)-ones, the introduction of a 3,5-pyrimidyl group at a specific position increased potency by over 2-fold at one receptor and nearly 3.5-fold at another. nih.gov

Improving Selectivity: Selectivity is achieved by exploiting differences between the binding sites of the target and off-target proteins. Even minor structural changes can have a profound impact on selectivity. In the development of sigma-1 receptor ligands based on a piperidine-4-carboxamide scaffold, substituting an N-benzylcarboxamide group with a tetrahydroquinoline moiety led to a compound with very high affinity for the sigma-1 receptor and a 351-fold selectivity over the sigma-2 receptor. nih.gov

Table 3: Strategies to Enhance Potency and Selectivity

| Strategy | Example from Related Scaffolds | Potential Application to this compound |

| Introduce Halogens | A 4-fluorophenyl group retained or modestly increased potency compared to an unsubstituted phenyl ring in mGlu receptor modulators. nih.gov | Add fluorine or chlorine to the phenylamine ring to probe for halogen bonding pockets and improve binding affinity. |

| Vary Heteroaromatic Groups | A 3-pyridyl group at the R2 position resulted in the most potent compound in an initial screen of mGlu receptor modulators. nih.gov | Replace the phenylamine ring with various regioisomers of pyridine (B92270) or other heterocycles to optimize interactions. |

| Modify N-linked Moieties | Linking a 4-chlorobenzyl moiety to the piperidine nitrogen of a carboxamide scaffold produced a highly selective ligand. nih.gov | Synthesize analogues with different benzyl (B1604629) or other aromatic groups attached to the piperidine nitrogen. |

| Conformational Restriction | Incorporating the N-benzylcarboxamide into a cyclic system (tetrahydroquinoline) improved selectivity. nih.gov | Introduce ring constraints or bulky groups to lock the molecule into a more favorable, active conformation. |

New Methodologies for Derivative Synthesis

Modern synthetic organic chemistry offers a vast toolkit for the efficient and versatile synthesis of novel derivatives of this compound. The choice of methodology depends on the desired modification.

Core Scaffold Synthesis: For modifications to the core piperidine structure, novel cyclization methods can be employed. For instance, methods have been developed for synthesizing substituted piperazines from aromatic aldehydes and haloamines, followed by reduction, which could be adapted for piperidine synthesis. researchgate.net

Aromatic Ring Functionalization: The Buchwald-Hartwig cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds, making it ideal for synthesizing a variety of substituted phenylamine analogues. mdpi.com This reaction could be used to couple various substituted piperidyloxy fragments with a range of bromoanilines.

Piperidine N-Alkylation/Arylation: The amine on the piperidine ring is a key handle for derivatization. Standard reductive amination or nucleophilic substitution reactions can be used to introduce a wide variety of alkyl and aryl groups.

Late-Stage Functionalization: Techniques that allow for the modification of the molecule in the final steps of a synthesis are highly valuable. These methods can be used to rapidly generate a diverse library of compounds from a common intermediate. For example, a precursor with a reactive handle like a boronic ester on the phenyl ring could be used in Suzuki couplings to introduce a wide array of substituents.

Recent synthetic approaches in related heterocyclic systems often involve multi-step sequences starting from commercially available materials. For example, the synthesis of novel piperidine derivatives has been achieved by coupling a piperidine core with various substituted phenyls to create amide moieties. researchgate.net Similarly, the synthesis of 4-(4-aminophenyl)-3-morpholinone, a key intermediate for some drugs, has been optimized using a safe and economical reduction of the corresponding nitro compound with sodium hydrosulfite, avoiding expensive catalysts and high-pressure hydrogenation. google.com Such methodologies could be applied to produce key intermediates for derivatives of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.